3-Fluoro-4-(3-methylpiperidin-1-yl)aniline
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Overview
Description
3-Fluoro-4-(3-methylpiperidin-1-yl)aniline is a synthetic organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom at the third position and a 3-methylpiperidin-1-yl group at the fourth position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline typically involves the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The resulting 3-fluoro-4-aminobenzene is reacted with 3-methylpiperidine under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.
Reduction: Reduction reactions may target the fluorine-substituted aromatic ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed under basic conditions.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Reduced forms of the aromatic ring.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperidine ring contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
- 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline
- 4-(3-Methylpiperidin-1-yl)aniline
- 3-Fluoroaniline
Uniqueness: 3-Fluoro-4-(3-methylpiperidin-1-yl)aniline is unique due to the specific positioning of the fluorine atom and the 3-methylpiperidin-1-yl group, which confer distinct chemical and biological properties. This structural uniqueness can result in different reactivity and interaction profiles compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-4-(3-methylpiperidin-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-9-3-2-6-15(8-9)12-5-4-10(14)7-11(12)13/h4-5,7,9H,2-3,6,8,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKGGVUHTIXNEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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